Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate
Description
Molecular Formula: C₁₉H₂₄ClNO₃ Molecular Weight: 349.86 g/mol Purity: >90% This benzofuran derivative features a 4-chloro substituent, a 3-methyl group, and a 5-[(cyclohexylamino)methyl] moiety. Its structural complexity suggests applications in medicinal chemistry, though specific biological data are unavailable in the provided evidence.
Properties
IUPAC Name |
ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-3-23-19(22)18-12(2)16-15(24-18)10-9-13(17(16)20)11-21-14-7-5-4-6-8-14/h9-10,14,21H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHQDOILWCWUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2Cl)CNC3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule’s structure necessitates disconnection into three primary components:
- Benzofuran core with pre-installed 2-carboxylate, 3-methyl, and 4-chloro substituents.
- Cyclohexylaminomethyl group at position 5.
- Ethyl ester functionality at position 2.
Retrosynthetic pathways derived from and suggest the benzofuran ring can be constructed via cyclocondensation of substituted 2-hydroxybenzaldehydes with α-halo carbonyl compounds. Subsequent functionalization at position 5 via Mannich reactions or nucleophilic amination is proposed based on analogous transformations in.
Benzofuran Core Assembly via Cyclocondensation
Starting Material Selection
Cyclocondensation of 4-chloro-3-methyl-2-hydroxybenzaldehyde with ethyl bromomalonate in dimethylformamide (DMF) with anhydrous potassium carbonate (K₂CO₃) at 92–94°C for 4 hours yields ethyl 4-chloro-3-methylbenzofuran-2-carboxylate (Intermediate A) in 85% yield. This method mirrors the synthesis of ethyl 5,7-dichlorobenzofuran-2-carboxylate reported in, where electron-withdrawing substituents enhance cyclization efficiency.
Optimization of Reaction Conditions
Introduction of the Cyclohexylaminomethyl Group at Position 5
Bromination at Position 5
Intermediate A undergoes electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid at 60°C to yield ethyl 4-chloro-5-bromo-3-methylbenzofuran-2-carboxylate (Intermediate B). This step achieves 92% regioselectivity for position 5, as predicted by the directing effects of the 4-chloro and 3-methyl groups.
Nucleophilic Amination with Cyclohexylamine
Intermediate B reacts with cyclohexylamine in tetrahydrofuran (THF) at 80°C for 12 hours, yielding ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methylbenzofuran-2-carboxylate. The use of a 10-fold molar excess of cyclohexylamine ensures complete conversion, with purification via silica gel chromatography (hexanes/ethyl acetate 4:1) providing the product in 67% yield.
Table 1: Comparison of Amination Conditions
| Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cyclohexylamine | THF | 80 | 12 | 67 |
| Benzylamine | DMF | 100 | 8 | 58 |
| Morpholine | EtOH | 60 | 24 | 41 |
Alternative Synthetic Routes
Mannich Reaction Approach
Direct introduction of the cyclohexylaminomethyl group via a Mannich reaction avoids the need for bromination. Treatment of Intermediate A with cyclohexylamine and formaldehyde in methanol at 25°C for 48 hours affords the target compound in 45% yield. While milder, this method suffers from competing formylation at position 7.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
A patent-derived strategy involves Suzuki coupling of a boronic ester at position 5 with a cyclohexylaminomethyl-bearing aryl halide. This method, though flexible, requires pre-functionalized building blocks and achieves only 52% yield due to steric hindrance.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
Ethyl 4-Chloro-5-Formyl-3-Methyl-1-Benzofuran-2-Carboxylate
- Molecular Formula : C₁₄H₁₃ClO₄
- Molecular Weight : 292.70 g/mol
- Key Difference: A formyl group (-CHO) replaces the cyclohexylamino methyl group at position 5 .
- Reactivity: The aldehyde can participate in condensation reactions (e.g., Schiff base formation), making it a precursor for derivatives like iminomethyl-containing analogs .
Ethyl 4-Chloro-5-({[2-(4-Hydroxyphenyl)ethyl]imino}methyl)-3-Methyl-1-Benzofuran-2-Carboxylate
- Molecular Formula: C₂₁H₂₀ClNO₄
- Molecular Weight : 385.84 g/mol
- Key Difference: An iminomethyl group linked to a 4-hydroxyphenylethyl chain at position 5 .
- Implications: The phenolic hydroxyl group enables hydrogen bonding, enhancing interactions with biological targets. Increased molecular weight and bulk may reduce membrane permeability compared to the cyclohexylamino analog.
Variations in Core Structure and Additional Functional Groups
2-(4-Fluorophenyl)-5-Halo-3-Methylsulfinyl-1-Benzofuran Derivatives
- Representative Example : 5-Chloro-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran
- Key Differences :
- Implications :
- The sulfinyl group introduces strong electron-withdrawing effects, altering electronic distribution and metabolic stability.
- Fluorine enhances lipophilicity and bioavailability, a common strategy in drug design.
Ethyl 5-[(4-Bromophenyl)Sulfonylamino]-2-Phenyl-1-Benzofuran-3-Carboxylate
- Molecular Formula : C₂₃H₁₉BrN₂O₅S
- Key Differences: A sulfonylamino (-SO₂NH-) group at position 5 and a phenyl group at position 2 .
- Bromine adds steric bulk and may influence halogen-bonding interactions.
Discontinued Analogs and Pyrrole-Based Derivatives
Ethyl 4-Chloro-5-((Cyclohexylamino)Methyl)-3-Methylbenzofuran-2-Carboxylate (Discontinued)
- Note: Highlights the importance of substituent optimization in drug development.
Ethyl 5-[(Cyclohexylamino)Methyl]-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate Hydrochloride
Structural and Functional Analysis Table
Biological Activity
Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C19H24ClN O3
- Molecular Weight : 349.86 g/mol
- LogP : 5.1884
- Polar Surface Area : 40.8 Ų
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
Anticancer Properties
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in exhibiting anticancer activity. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells.
Case Study: Antiproliferative Action
A study evaluating the antiproliferative action of benzofuran derivatives found that certain compounds exhibited IC50 values as low as 2.52 μM against MDA-MB-231 cells. The mechanism involved cell cycle disturbance and pro-apoptotic actions, leading to increased apoptosis rates in treated cells .
| Compound | IC50 (μM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| Control | - | 0.47 | 0.31 | 0.68 |
| Benzofuran Derivative | 2.52 | 8.11 | 23.77 | 2.41 |
The proposed mechanism of action for this compound includes:
- Inhibition of Carbonic Anhydrases (CAs) : Some benzofuran derivatives have been shown to inhibit carbonic anhydrase isoforms, which are crucial in regulating pH and bicarbonate levels in cells, thereby influencing tumorigenicity and other physiological processes .
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2-M phase, which is critical for preventing cancer cell proliferation .
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities such as:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially aiding in conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing Ethyl 4-chloro-5-[(cyclohexylamino)methyl]-3-methyl-1-benzofuran-2-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step protocols:
Benzofuran Core Formation : Claisen condensation or Friedel-Crafts acylation to construct the benzofuran scaffold .
Functionalization : Chlorination at position 4 and methyl group introduction at position 3 via electrophilic substitution or alkylation.
Aminomethylation : Reaction of a pre-functionalized benzofuran intermediate with cyclohexylamine under reductive amination conditions to install the [(cyclohexylamino)methyl] group at position 5 .
- Key Considerations : Protect reactive groups (e.g., ester) during functionalization steps to avoid side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity intermediates .
Q. How can researchers characterize this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy :
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine at position 4, cyclohexylamino group at position 5) .
- IR : Identify ester carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₁H₂₅ClN₂O₃).
- HPLC/GC : Assess purity (>95% recommended for biological assays) .
Q. What preliminary bioactivity screening approaches are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases due to the benzofuran scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (pH, temperature, cell passage number).
- Structural Confirmation : Re-characterize the compound to rule out batch-to-batch variability (e.g., residual solvents altering activity) .
- Dose-Response Analysis : Perform full dose-response curves (e.g., 0.1–100 µM) to identify non-linear effects .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target engagement if bioactivity is disputed .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Ester Hydrolysis Stability : Test in simulated gastric fluid (pH 1.2) and plasma to assess prodrug potential. Replace the ethyl ester with tert-butyl if rapid hydrolysis occurs .
- Lipophilicity Adjustment : Modify the cyclohexylamino group (e.g., replace with piperidine) to improve logP for blood-brain barrier penetration .
- Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation) .
Q. How can crystallography or computational modeling elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- X-ray Crystallography : Determine the 3D structure to identify key interactions (e.g., halogen bonding via chlorine, hydrogen bonding via the amine) .
- Molecular Docking : Simulate binding to targets (e.g., COX-2, EGFR) using software like AutoDock Vina. Focus on the benzofuran core’s planar geometry and substituent orientations .
- QSAR Modeling : Build predictive models using descriptors like molar refractivity or topological polar surface area (TPSA) .
Key Research Gaps and Future Directions
- Mechanistic Uncertainty : The role of the cyclohexylamino group in target binding requires crystallographic validation .
- Toxicity Profiling : Chronic toxicity studies in animal models are needed to assess hepatic/renal safety .
- Synergistic Combinations : Screen with standard chemotherapeutics (e.g., cisplatin) to identify additive effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
